molecular formula C22H21BrN2O6 B11678903 (5Z)-5-[4-(2-bromoethoxy)-3-ethoxybenzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-[4-(2-bromoethoxy)-3-ethoxybenzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11678903
M. Wt: 489.3 g/mol
InChI Key: AVUBVWISVADZKM-ATVHPVEESA-N
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Description

The compound (5Z)-5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a brominated ethoxy group, an ethoxyphenyl group, and a methoxyphenyl group, all connected to a diazinane trione core. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from commercially available precursors. The key steps in the synthesis may include:

    Formation of the Brominated Ethoxy Group: This step involves the bromination of an ethoxybenzene derivative using bromine or a brominating agent under controlled conditions.

    Formation of the Ethoxyphenyl Group: This step involves the ethoxylation of a phenyl derivative using an ethoxylating agent such as ethyl iodide in the presence of a base.

    Formation of the Methoxyphenyl Group: This step involves the methoxylation of a phenyl derivative using a methoxylating agent such as methyl iodide in the presence of a base.

    Formation of the Diazinane Trione Core: This step involves the cyclization of a suitable precursor to form the diazinane trione core, which may involve the use of a cyclizing agent and specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various types of chemical reactions, including:

    Oxidation: The brominated ethoxy group and the methoxyphenyl group can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can undergo reduction reactions to form corresponding reduced derivatives.

    Substitution: The brominated ethoxy group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidation reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction Reagents: Common reduction reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution Reagents: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the brominated ethoxy group may yield a bromoethoxy oxide, while nucleophilic substitution of the brominated ethoxy group may yield various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may exhibit biological activity and can be used in studies related to its effects on biological systems.

    Medicine: The compound may have potential therapeutic applications and can be used in drug discovery and development.

    Industry: The compound can be used in the development of new materials and products with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific combination of functional groups and its potential applications in various scientific fields. The presence of the brominated ethoxy group, ethoxyphenyl group, and methoxyphenyl group, along with the diazinane trione core, gives the compound unique chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H21BrN2O6

Molecular Weight

489.3 g/mol

IUPAC Name

(5Z)-5-[[4-(2-bromoethoxy)-3-ethoxyphenyl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H21BrN2O6/c1-3-30-19-13-14(4-9-18(19)31-11-10-23)12-17-20(26)24-22(28)25(21(17)27)15-5-7-16(29-2)8-6-15/h4-9,12-13H,3,10-11H2,1-2H3,(H,24,26,28)/b17-12-

InChI Key

AVUBVWISVADZKM-ATVHPVEESA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)OC)OCCBr

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)OC)OCCBr

Origin of Product

United States

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